molecular formula C22H17N5O5 B2743533 methyl 5-({8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate CAS No. 1251572-80-1

methyl 5-({8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate

Cat. No.: B2743533
CAS No.: 1251572-80-1
M. Wt: 431.408
InChI Key: MMYUWXMWBWXGFL-UHFFFAOYSA-N
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Description

Methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and an oxadiazole ring

Mechanism of Action

Target of Action

It is known that similar compounds, such as 1,2,4-triazole derivatives, have been found to possess good antimicrobial activities . These compounds are known to interact with various targets, including heme proteins, which cocatalyze cytochrome P-450-dependent 14α-demethylation of lanosterol .

Mode of Action

It is known that similar compounds, such as 1,2,4-triazole derivatives, interact with their targets and cause changes that result in their antimicrobial activities . For instance, they can inhibit the function of heme proteins, which are involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given the known action of similar compounds . By inhibiting the function of heme proteins, the compound could disrupt the production of ergosterol, leading to alterations in the integrity and function of the fungal cell membrane .

Pharmacokinetics

Similar compounds, such as 1,2,4-triazole derivatives, are known for their safety profile and high therapeutic index , suggesting good bioavailability and minimal toxicity.

Result of Action

The compound likely exerts its effects at the molecular and cellular levels by interacting with its targets and disrupting key biochemical pathways. This can lead to alterations in the integrity and function of the fungal cell membrane, resulting in the antimicrobial activity of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, are widely used in various applications, including crop protection , suggesting that they are stable and effective in diverse environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and oxadiazole intermediates, followed by their coupling with the furan-2-carboxylate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting structural features. This makes it distinct from other similar compounds and potentially offers unique advantages in its applications .

Properties

IUPAC Name

methyl 5-[[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O5/c1-13-5-7-14(8-6-13)18-23-20(32-25-18)16-4-3-11-26-19(16)24-27(22(26)29)12-15-9-10-17(31-15)21(28)30-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYUWXMWBWXGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC=C(O5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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